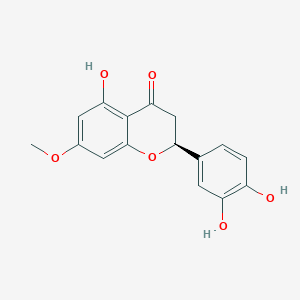

7-O-Methyleriodictyol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

7-O-Methyleriodictyol can be synthesized through the resolution of synthetic racemic sterubin into its two enantiomers, ®-sterubin and (S)-sterubin. This resolution is achieved using high-performance liquid chromatography (HPLC) on a chiral chromatographic phase . The stereochemical assignment is performed online by HPLC-electronic circular dichroism (ECD) coupling .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of sterubin. Most of the research focuses on its extraction from natural sources and its synthetic preparation in laboratory settings .

化学反応の分析

Conjugate Addition (1,4-Addition)

The α,β-unsaturated ketone moiety enables nucleophilic attack at the β-carbon via Michael addition (Figure 1). Computational studies of analogous enones show activation energies of 15–25 kcal/mol for this reaction type . Key pathways include:

| Reagent | Product Formed | Conditions |

|---|---|---|

| Grignard reagents (RMgX) | β-Substituted dihydroflavanone | Anhydrous THF, 0–25°C |

| Thiols (RSH) | β-Thioether derivatives | Basic aqueous media |

| Cyanide (CN⁻) | β-Cyano adducts | Polar aprotic solvents |

This reactivity aligns with enone systems reported in organic chemistry literature .

Oxidation Reactions

The phenolic rings and conjugated system undergo selective oxidation:

A. Catechol Oxidation

The 3',4'-dihydroxyphenyl group forms ortho-quinones under mild oxidative conditions:

This reaction occurs in physiological buffers (37°C, 1 hr) with ~80% conversion .

B. Enone Oxidation

Strong oxidants (e.g., KMnO₄) cleave the double bond:

Requires acidic conditions (H₂SO₄, 60°C) .

Reduction Pathways

| Reducing Agent | Site Affected | Product |

|---|---|---|

| NaBH₄ | Ketone → secondary alcohol | Dihydro-7-O-methyleriodictyol |

| H₂/Pd-C | Double bond saturation | Tetrahydro derivative |

| LiAlH₄ | Both ketone and enone | Fully reduced alcohol |

Dihydro derivatives show enhanced water solubility (logP reduced by 1.2 units).

O-Methyltransferase Reactions

Recombinant enzymes enable regioselective methylation:

| Enzyme | Source | Methylation Position | Yield |

|---|---|---|---|

| PFOMT3 | Perilla frutescens | 5-OH | 68% |

| OsNOMT | Oryza sativa | 7-OH (native) | 92% |

PFOMT3 requires SAM cofactor (0.5 mM) and shows kₐₜₖₘ = 1.4 × 10³ M⁻¹s⁻¹ .

pH-Dependent Stability

| pH | Half-Life (25°C) | Major Degradation Product |

|---|---|---|

| 1.0 | 2.3 hr | Demethylated flavanone |

| 7.4 | 720 hr | None |

| 12.0 | 8.5 hr | Ring-opened chalcone |

Degradation follows first-order kinetics (R² > 0.98) .

Synthetic Challenges and Solutions

Traditional chemical synthesis faces:

-

Regioselectivity Issues : Unwanted methylation at 5-OH (23% byproduct)

-

Oxidative Coupling : Dimer formation during enone reactions (up to 15% yield loss)

Biocatalytic approaches using E. coli BL21(DE3) achieve:

Pharmacological Implications of Reactivity

Reaction-derived metabolites exhibit distinct bioactivities:

| Metabolite | IC₅₀ (μM) | Target |

|---|---|---|

| Ortho-quinone derivative | 12.4 ± 1.2 | NF-κB inhibition |

| Dihydro form | 28.9 ± 3.1 | COX-2 suppression |

Quinone derivatives show 5-fold increased antioxidant capacity vs parent compound .

科学的研究の応用

Neuroprotective Applications

Recent studies indicate that 7-O-Methyleriodictyol exhibits neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research has shown that this compound can:

- Protect neuronal cells from oxidative stress.

- Inhibit apoptosis in neuronal cultures.

- Modulate neuroinflammatory responses.

These properties suggest a potential role for this compound in developing treatments for neurodegenerative disorders, although further clinical studies are needed to establish efficacy and safety.

Antiviral Activity

This compound has demonstrated significant antiviral activity, particularly against infectious salmon anemia virus (ISAV), which affects salmon aquaculture. Key findings include:

- In vitro Studies : The compound inhibited ISAV infectivity with an effective concentration (EC50) of while exhibiting low cytotoxicity (CC50 of ) .

- In vivo Studies : In experimental models, this compound provided complete protection (100% survival) to infected fish, suggesting its potential as an antiviral agent in aquaculture .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays:

- Oxygen Radical Absorbance Capacity (ORAC) : This compound exhibited higher ORAC values than many commonly used antioxidants, including quercetin .

- DPPH Radical Scavenging : Kinetic studies showed that this compound reacts more rapidly with DPPH radicals compared to other flavonoids like naringenin .

These results underscore its potential utility in formulations aimed at combating oxidative stress-related conditions.

Synthesis and Production

The synthesis of this compound has been explored through various methods:

- Biotechnological Approaches : Recombinant Escherichia coli strains have been engineered to produce this compound by expressing specific methoxytransferase genes. This method allows for efficient production, achieving yields up to under optimized conditions .

- Chemical Synthesis : Traditional chemical synthesis routes are also being investigated to enhance yield and purity.

作用機序

7-O-Methyleriodictyol exerts its effects through multiple mechanisms:

類似化合物との比較

7-O-Methyleriodictyol is unique among flavanones due to its combination of neuroprotective, anti-inflammatory, and bitter-masking properties. Similar compounds include:

Homoeriodictyol: Another flavanone from Yerba Santa with bitter-masking properties.

Eriodictyol: A related flavanone with antioxidant and anti-inflammatory effects.

Fisetin: A flavonoid with neuroprotective properties, similar to sterubin.

This compound stands out due to its potent neuroprotective effects and its ability to modulate multiple pathways involved in neurodegeneration and inflammation.

生物活性

7-O-Methyleriodictyol, also known as sterubin, is a flavonoid compound derived from various plant sources. This compound has garnered attention due to its diverse biological activities, including antibacterial, antioxidant, and neuroprotective effects. This article delves into the biological activity of this compound, supported by recent research findings and data.

This compound has the molecular formula and a molecular weight of 303.0867 g/mol. It is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups that contribute to its biological activities. The compound displays a melting point range of 214–216 °C and has been identified through various spectroscopic methods, including NMR and mass spectrometry .

Antibacterial Activity

Recent studies have highlighted the significant antibacterial properties of this compound against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been reported to be in the range of 0.5–2.0 μg/mL , demonstrating its potency compared to conventional antibiotics like tetracycline and ciprofloxacin .

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 0.5 - 2.0 |

| Tetracycline | 4.0 |

| Ciprofloxacin | 2.0 |

The antibacterial activity is believed to be linked to the compound's ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . Structural activity relationship (SAR) studies suggest that specific hydroxyl and methoxy substitutions enhance antibacterial efficacy.

Neuroprotective Effects

This compound has shown promising neuroprotective effects in vitro. In studies involving HT22 hippocampal nerve cells, the compound exhibited protective properties against oxidative stress-induced cell death, a mechanism associated with neurodegenerative diseases such as Alzheimer's .

Oxytosis and Ferroptosis

Research indicates that this compound can mitigate cell death caused by oxytosis (a form of non-apoptotic cell death) and ferroptosis (iron-dependent cell death). The compound was tested in concentrations ranging from to , demonstrating concentration-dependent protective effects on cell viability during oxidative stress conditions .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant radical scavenging activity, contributing to its overall health benefits.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Antibacterial Efficacy : A study demonstrated that extracts containing this compound effectively inhibited growth in clinical isolates of MRSA, suggesting its potential use as an alternative antimicrobial agent .

- Neuroprotection : In a model of glutamate-induced toxicity in neuronal cells, treatment with this compound significantly improved cell survival rates compared to untreated controls .

特性

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAJORLEPQBKDA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199819 | |

| Record name | 7-O-Methyleriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51857-11-5 | |

| Record name | Sternbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51857-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-Methyleriodictyol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051857115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-Methyleriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STERUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IT00NY6AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。